molecular formula C13H15ClN4O2 B4962108 1-(2-chlorobenzyl)-N-(2-hydroxyethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

1-(2-chlorobenzyl)-N-(2-hydroxyethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B4962108
M. Wt: 294.74 g/mol
InChI Key: VYPLMJMGFCYWAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-chlorobenzyl)-N-(2-hydroxyethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug design, and biochemistry. This compound is also known as CBM-304 or 1H-1,2,3-Triazole-4-carboxamide, 1-[(2-chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methyl-.

Mechanism of Action

The mechanism of action of 1-(2-chlorobenzyl)-N-(2-hydroxyethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes and proteins that are involved in the growth and proliferation of cancer cells and fungi.
Biochemical and Physiological Effects:
1-(2-chlorobenzyl)-N-(2-hydroxyethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has been shown to have several biochemical and physiological effects. Studies have suggested that this compound may induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of fungi, and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(2-chlorobenzyl)-N-(2-hydroxyethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide in lab experiments is its high potency and selectivity towards certain enzymes and proteins. However, one of the limitations of using this compound is its potential toxicity and side effects, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research and development of 1-(2-chlorobenzyl)-N-(2-hydroxyethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide. One of the primary areas of interest is the development of new drugs based on this compound for the treatment of cancer, Alzheimer's disease, and fungal infections. Additionally, further studies are needed to better understand the mechanism of action and potential side effects of this compound.

Synthesis Methods

The synthesis of 1-(2-chlorobenzyl)-N-(2-hydroxyethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide can be achieved through a multi-step reaction process. The first step involves the reaction of 2-chlorobenzyl chloride with N-methyl-2-hydroxyethylamine to form 2-chlorobenzyl-N-methyl-2-hydroxyethylamine. This intermediate product is then reacted with sodium azide to form 1-(2-chlorobenzyl)-N-(2-hydroxyethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide.

Scientific Research Applications

1-(2-chlorobenzyl)-N-(2-hydroxyethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. One of the primary areas of interest is medicinal chemistry, where this compound has shown promising results in the development of new drugs for the treatment of various diseases such as cancer, Alzheimer's disease, and fungal infections.

properties

IUPAC Name

1-[(2-chlorophenyl)methyl]-N-(2-hydroxyethyl)-N-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN4O2/c1-17(6-7-19)13(20)12-9-18(16-15-12)8-10-4-2-3-5-11(10)14/h2-5,9,19H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYPLMJMGFCYWAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)C(=O)C1=CN(N=N1)CC2=CC=CC=C2Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-chlorobenzyl)-N-(2-hydroxyethyl)-N-methyl-1H-1,2,3-triazole-4-carboxamide

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